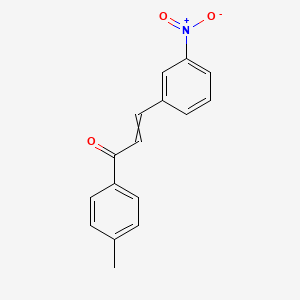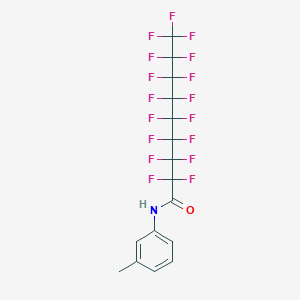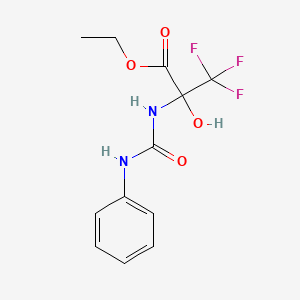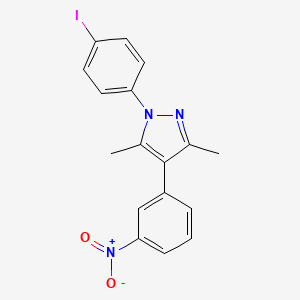![molecular formula C15H19N5S B12465689 N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine is a complex organic compound with a molecular formula of C₁₅H₁₉N₅S and an average mass of 301.410 Da . This compound is part of the indole derivative family, known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the formation of the triazinoindole core through a ring-fusion strategy. This process involves the use of various reagents and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves its ability to bind selectively to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺). This selective binding can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s interaction with molecular targets and pathways, such as the mitochondria pathway, plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can be compared with other indole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different mechanism of action and applications.
The uniqueness of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine lies in its selective binding to ferrous ions and its potential therapeutic applications in cancer therapy .
Propiedades
Fórmula molecular |
C15H19N5S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C15H19N5S/c1-3-20(4-2)9-10-21-15-17-14-13(18-19-15)11-7-5-6-8-12(11)16-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19) |
Clave InChI |
RLGUZUAYLHFFEH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)



![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)

![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)

